



Application Notes and Protocols for Pegasus Workflows

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Abstract: The automation of complex computational pipelines is critical in modern research, particularly in fields like bioinformatics and drug development, which involve large-scale data processing and analysis. The **Pegasus** Workflow Management System (WMS) provides a robust framework for defining, executing, and monitoring these complex scientific workflows across diverse computing environments.[1] By abstracting the logical workflow from the physical execution details, **Pegasus** enhances portability, reliability, and scalability.[2][3] This document provides a comprehensive guide to the core concepts of **Pegasus** and a step-by-step protocol for executing a sample bioinformatics workflow to identify mutational overlaps using data from the 1000 Genomes Project.

Core Concepts of the Pegasus Workflow Management System

Pegasus is an open-source system that enables scientists to create abstract workflows that are automatically mapped and executed on a range of computational resources, including high-performance clusters, clouds, and grids.[1] The system is built on a key principle: the separation of the workflow description from the execution environment.[4] This allows the same workflow to be executed on a local machine, a campus cluster, or a national supercomputing facility without modification.[5]

The primary components of the **Pegasus** architecture are:

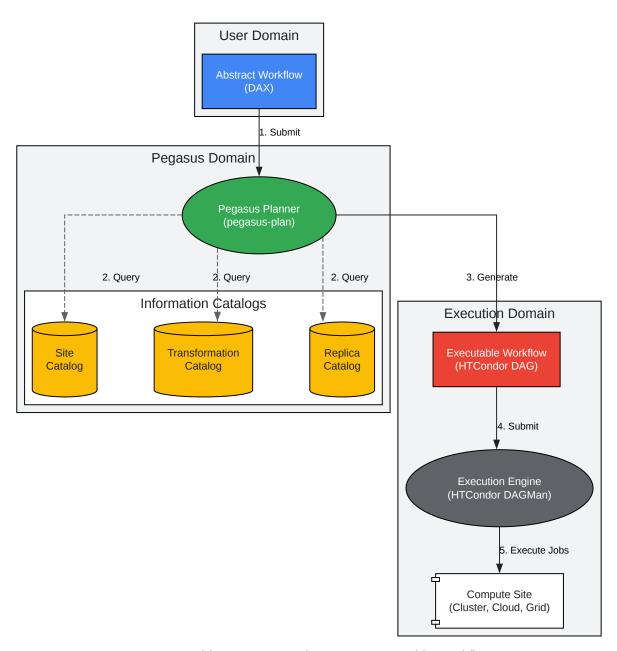
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- Abstract Workflow (DAX): The scientist defines the workflow as a Directed Acyclic Graph (DAG), where nodes represent computational tasks and the edges represent dependencies.
 [4][6] This description, known as a DAX (Directed Acyclic Graph in XML), is abstract and does not specify where the code or data is located.[7] Users typically generate the DAX using a high-level API in Python, R, or Java.[1]
- **Pegasus** Planner (Mapper): This is the core engine that transforms the abstract DAX into a concrete, executable workflow.[8] It adds necessary auxiliary tasks for data management, such as staging input files, creating directories, and cleaning up intermediate data.[9]
- Information Catalogs: The planner consults three catalogs to resolve the physical details of the workflow:[9]
 - Site Catalog: Describes the computation and storage resources available (the "execution sites").[7][10]
 - Transformation Catalog: Maps the logical names of executables used in the workflow to their physical locations on the target sites.[10][11]
 - Replica Catalog: Maps the logical names of input files to their physical storage locations,
 which can include file paths or URLs.[3][7]
- Execution Engine: The resulting executable workflow is managed by an underlying execution engine, typically HTCondor's DAGMan, which handles job submission, dependency management, and error recovery.[8]





Pegasus Architecture: From Abstract to Executable Workflow

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Caption: Pegasus architecture overview.



General Protocol for Running a Pegasus Workflow

The following protocol outlines the high-level steps for executing any scientific workflow using **Pegasus** command-line tools.

Protocol Steps:

- Workflow Definition:
 - Write a script (e.g., dax-generator.py) using the **Pegasus** Python API to define the computational tasks, their dependencies, and their input/output files. This script generates the abstract workflow in a DAX file.[7]
- Catalog Configuration:
 - Site Catalog (sites.xml): Define the execution site(s), specifying the working directory, and the protocol for file transfers and job submission (e.g., local, HTCondor, SLURM).[7]
 - Replica Catalog (replicas.yml or .txt): For each logical input file name (LFN) required by the workflow, provide its physical file name (PFN), which is its actual location (e.g., file:///path/to/input.txt).[3][7]
 - Transformation Catalog (transformations.yml or .txt): For each logical executable name, define its physical path on the target site. Specify if the executable is pre-installed on the site or if it needs to be transferred.[11]
- Planning the Workflow:
 - Use the **pegasus**-plan command to map the abstract workflow to the execution site. This
 command takes the DAX file and catalogs as input and generates an executable workflow
 in a submit directory.
 - Command: pegasus-plan --dax my-workflow.dax --sites compute_site --output-site local -dir submit_dir --submit
- Execution and Monitoring:

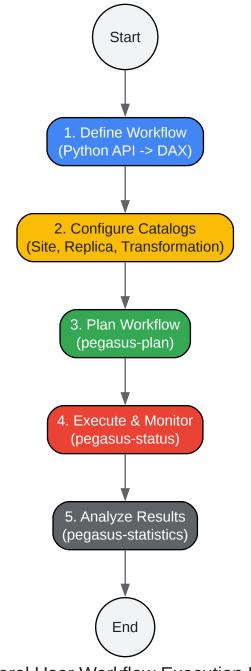
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- The --submit flag on pegasus-plan automatically sends the workflow to the execution engine.
- Monitor the workflow's progress using **pegasus**-status -v . This shows the status of jobs (e.g., QUEUED, RUNNING, SUCCEEDED, FAILED).[12]
- If the workflow fails, use pegasus-analyzer to diagnose the issue. The tool pinpoints the failed job and provides relevant error logs.[12]
- Analyzing Results and Provenance:
 - Once the workflow completes successfully, the final output files will be located in the directory specified during planning.
 - Use pegasus-statistics to generate a summary of the execution, including job runtimes, wait times, and data transfer volumes. This provenance data is crucial for performance analysis and reproducibility.[12]





General User Workflow Execution Flow

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Caption: High-level steps for a **Pegasus** workflow.

Application Protocol: 1000 Genomes Mutational Overlap Analysis



This protocol details a bioinformatics workflow that identifies mutational overlaps using data from the 1000 Genomes Project.[13] The workflow processes VCF (Variant Call Format) files to find common mutations across different individuals and chromosomes.

Experimental Objective

To process a large genomic dataset in parallel to identify and merge mutational overlaps. The workflow is designed to be scalable, allowing for the processing of numerous chromosomes and individuals simultaneously.[13]

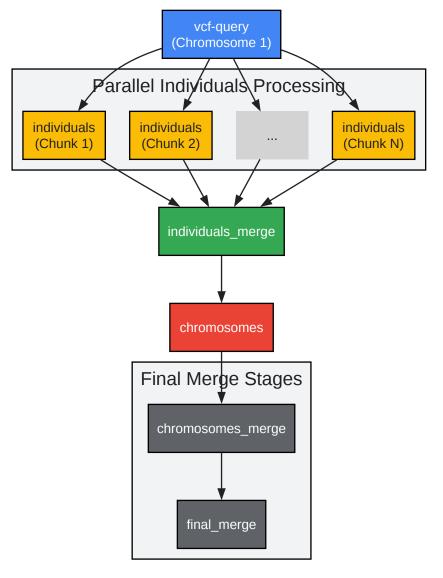
Methodology and Workflow Structure

The workflow consists of several parallel and merge steps, creating a complex DAG structure.

Workflow Jobs:

- vcf-query: The initial step that queries a VCF file for a specific chromosome.
- individuals: This job processes chunks of the VCF file in parallel to identify mutations for a subset of individuals.[13]
- individuals_merge: Merges the parallel outputs from the individuals jobs for a single chromosome.
- chromosomes: Processes the merged data for each chromosome.
- chromosomes merge: Merges the outputs from all chromosomes jobs.
- final merge: A final step to combine all results into a single output.





1000 Genomes Mutational Overlap Workflow DAG

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Caption: Job dependencies for the 1000 Genomes workflow.

Execution Protocol

Prerequisites:

- **Pegasus** WMS version 5.0 or higher[13]
- Python version 3.6 or higher[13]



- HTCondor version 9.0 or higher[13]
- Access to an execution environment (e.g., local Condor pool, HPC cluster).
- Input data from the 1000 Genomes Project (VCF files).

Steps:

- Clone the Workflow Repository: git clone https://github.com/pegasus-isi/1000genomeworkflow.git cd 1000genome-workflow
- Generate the Workflow (DAX):
 - A Python script (dax-generator.py) is provided to create the DAX file.
 - Execute the script, specifying the desired number of parallel individuals jobs and the target chromosome. For example, to create 10 parallel jobs for chromosome 22: ./daxgenerator.py --individuals 10 --chromosome 22
- Configure Catalogs:
 - sites.xml: Modify this file to match your execution environment. The default is often a local HTCondor pool.
 - rc.txt: Update the replica catalog to point to the location of your input VCF files.
 - tc.txt: Ensure the transformation catalog correctly points to the paths of the workflow's executables (e.g., vcf-query).
- Plan and Submit:
 - Use the provided submit script or run pegasus-plan directly.
 - ./submit
 - This command plans the workflow, creating a submit directory (e.g., submit/user/pegasus/1000genome/run0001), and submits it to the local HTCondor scheduler.



Monitor Execution:

- Open a new terminal and monitor the workflow's progress: pegasus-status -v submit/user/pegasus/1000genome/run0001
- Watch the jobs transition from READY to QUEUED, RUN, and finally SUCCESS.

Quantitative Data Summary

The following table summarizes the execution time for a sample run of the 1000 Genomes workflow. The workflow was configured with 10 parallel individuals jobs for a single chromosome and executed on one Haswell node at the NERSC Cori supercomputer.[13]

Job Class	Job Name	Wall Time (seconds)
Compute	vcf-query	13
Compute	individuals	10
Compute	individuals_merge	2
Compute	chromosomes	1
Compute	chromosomes_merge	1
Compute	final_merge	1
Total Compute Time	28	
Auxiliary	Pegasus Internal Jobs	10
Total Workflow Time	38	

Table Notes: For parallel jobs (e.g., individuals), the maximum duration among all parallel instances is reported. "Auxiliary" represents internal jobs managed by **Pegasus** for tasks like directory creation and cleanup. Data sourced from the **pegasus**-isi/1000genome-workflow GitHub repository.[13]



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